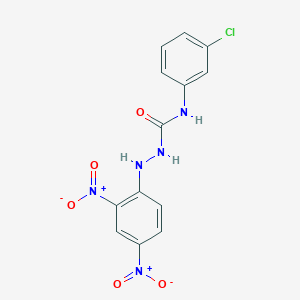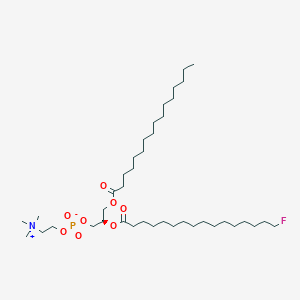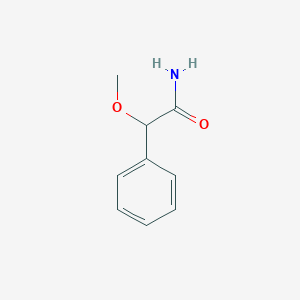
2-((2,4,6-Trichloroanilino)carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4,6-Trichloroanilino)carbonyl)benzoic acid is an organic compound with the molecular formula C14H8Cl3NO3 This compound is characterized by the presence of a benzoic acid moiety linked to a 2,4,6-trichloroaniline group through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4,6-Trichloroanilino)carbonyl)benzoic acid typically involves the reaction of 2,4,6-trichloroaniline with a benzoic acid derivative. One common method is the acylation of 2,4,6-trichloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2,4,6-Trichloroanilino)carbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is often employed for oxidation reactions.
Major Products Formed
Substitution: Formation of substituted derivatives with various nucleophiles.
Reduction: Formation of 2-((2,4,6-Trichloroanilino)methyl)benzoic acid.
Oxidation: Formation of carboxylate salts or further oxidized products.
Scientific Research Applications
2-((2,4,6-Trichloroanilino)carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,4,6-Trichloroanilino)carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound’s trichloroaniline moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbonyl group may also play a role in binding to active sites of proteins, affecting their function
Properties
CAS No. |
414860-82-5 |
|---|---|
Molecular Formula |
C14H8Cl3NO3 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
2-[(2,4,6-trichlorophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H8Cl3NO3/c15-7-5-10(16)12(11(17)6-7)18-13(19)8-3-1-2-4-9(8)14(20)21/h1-6H,(H,18,19)(H,20,21) |
InChI Key |
LUXHKELAQNBSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)
![[2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)




![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)



![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)



